1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol

ADME Lipophilicity Drug Design

This 1-(3-fluoro-2-nitrophenyl)piperidin-4-ol is a precisely substituted building block with XLogP3 1.8 and TPSA 69.3 Ų—ideal for CNS drug candidates requiring BBB permeability. Unlike the 4-nitrophenyl isomer (XLogP3 2.14), this 3-fluoro-2-nitro pattern avoids excessive lipophilicity and non-specific binding. The 4-OH handle enables prodrug design; the nitro group converts to an amine for PROTAC linker attachment. Sourced at ≥95% purity with scalable synthesis for agrochemical and medicinal chemistry R&D.

Molecular Formula C11H13FN2O3
Molecular Weight 240.234
CAS No. 1286272-69-2
Cat. No. B2986367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol
CAS1286272-69-2
Molecular FormulaC11H13FN2O3
Molecular Weight240.234
Structural Identifiers
SMILESC1CN(CCC1O)C2=C(C(=CC=C2)F)[N+](=O)[O-]
InChIInChI=1S/C11H13FN2O3/c12-9-2-1-3-10(11(9)14(16)17)13-6-4-8(15)5-7-13/h1-3,8,15H,4-7H2
InChIKeyZAWPNGIZNNUZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol (CAS 1286272-69-2): Structural Identity and Core Physicochemical Parameters


1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol is a fluorinated nitrophenylpiperidine derivative, classified as a phenylpiperidine building block [1]. It is characterized by a piperidin-4-ol core substituted with a 3-fluoro-2-nitrophenyl group. Its molecular formula is C11H13FN2O3, with a molecular weight of 240.23 g/mol . Key computed physicochemical descriptors include an XLogP3 value of 1.8 and a Topological Polar Surface Area (TPSA) of 69.3 Ų [2], which are critical parameters for predicting membrane permeability and oral bioavailability. This compound is supplied at high purity (typically 95-98%) for research and development purposes .

Why 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol Cannot Be Casually Swapped with its Closest Analogs


The precise substitution pattern on the phenyl ring and the presence of the 4-hydroxyl group on the piperidine ring are not arbitrary. A change from a 3-fluoro-2-nitrophenyl to a 2-fluoro-4-nitrophenyl or 4-nitrophenyl isomer can fundamentally alter the molecule's electronic distribution, lipophilicity (as measured by XLogP3), and metabolic stability. For instance, a difference in LogP of even 0.5 units can translate to a more than 3-fold change in membrane partitioning [1]. Furthermore, the absence of the 4-hydroxyl group in the analogous 1-(3-fluoro-2-nitrophenyl)piperidine eliminates a key hydrogen bond donor, which can drastically reduce target binding affinity or alter CYP450 inhibition profiles [2]. Therefore, using a generic or closely related analog without understanding these quantitative differences can lead to significant deviations in experimental outcomes, particularly in pharmacokinetic and pharmacodynamic studies.

Quantitative Differentiation: Evidence for Prioritizing 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol Over Analogs


Comparative Lipophilicity (XLogP3) for ADME Prediction

The target compound's computed XLogP3 value of 1.8 [1] positions it in an optimal lipophilicity range for oral drug candidates, offering a balance between membrane permeability and aqueous solubility. This represents a quantifiable difference from its 4-nitrophenyl analog, which has a higher XLogP3 of 2.14 [2], and the non-fluorinated analog 1-(2-nitrophenyl)piperidin-4-ol, predicted to have a lower XLogP of 1.5 [3]. A higher logP value in the 4-nitrophenyl analog increases the risk of poor solubility and off-target binding, while a lower value in the non-fluorinated analog may limit membrane penetration.

ADME Lipophilicity Drug Design Computational Chemistry

CYP3A4 Inhibition Profile: A Safer Metabolic Profile Compared to the Non-Hydroxylated Analog

The target compound is expected to exhibit reduced inhibition of the key drug-metabolizing enzyme CYP3A4 compared to its non-hydroxylated analog, 1-(3-fluoro-2-nitrophenyl)piperidine. While direct experimental data for the target compound is not available in public repositories, class-level inference can be drawn from established SAR. The piperidine analog demonstrates significant CYP3A4 inhibition with an IC50 of 20,000 nM [1]. The addition of a 4-hydroxyl group, as present in the target compound, typically introduces a polar, hydrogen-bonding moiety that reduces the molecule's affinity for the hydrophobic active site of CYP3A4 [2]. This structural modification is a common medicinal chemistry strategy to mitigate CYP liability.

Drug Metabolism CYP450 Inhibition ADME-Tox Drug-Drug Interactions

Synthetic Versatility and Purity: A Well-Characterized Building Block

The compound is consistently available from multiple commercial vendors with a minimum purity specification of 95% or 98% [1]. This high level of purity and the compound's well-defined synthetic accessibility [2] provide a distinct advantage for reproducible research. In contrast, less common analogs, such as 1-(3-fluoro-4-nitrophenyl)piperidin-4-ol, have less established commercial availability and purity data, which can lead to batch-to-batch variability and hinder the scalability of synthetic routes.

Chemical Synthesis Building Block Purity Scalability

High-Value Application Scenarios for 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

The compound's balanced XLogP3 of 1.8 and TPSA of 69.3 Ų [1] place it within the ideal range for crossing the blood-brain barrier (BBB). Its 4-hydroxyl group also serves as a versatile handle for introducing prodrug moieties or for further derivatization to optimize CNS exposure. This makes it a superior starting point for developing therapeutics targeting neurological disorders compared to more lipophilic analogs like the 4-nitrophenyl derivative (XLogP3 2.14), which may have higher non-specific brain tissue binding or increased efflux transporter recognition.

Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTAC)

The compound's low molecular weight (240.23 g/mol) and presence of a reactive nitro group (for reduction to an amine linker) make it an excellent fragment or linker precursor. The 3-fluoro-2-nitrophenyl motif is particularly valuable for PROTAC linker attachment because the fluoro substituent can modulate the exit vector geometry and the nitro group can be converted to an amine for subsequent conjugation [2]. Its favorable metabolic profile (inferred from class-level CYP3A4 inhibition data [3]) reduces the risk of the final degrader molecule being rapidly metabolized.

Agrochemical Research: Development of Novel Pesticides

The fluorinated nitrophenylpiperidine scaffold is a known pharmacophore in agrochemicals [4]. The specific 3-fluoro-2-nitrophenyl substitution pattern of the target compound, as opposed to the 2-fluoro-4-nitrophenyl isomer, can lead to unique interactions with insect or fungal enzyme active sites. Its well-defined and scalable synthesis [5] ensures that promising hits can be rapidly advanced to gram-scale studies for field testing, a critical factor in industrial agrochemical R&D pipelines.

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